molecular formula C12H14N2 B2490134 (2R)-2-Quinolin-7-ylpropan-1-amine CAS No. 2248175-39-3

(2R)-2-Quinolin-7-ylpropan-1-amine

Cat. No.: B2490134
CAS No.: 2248175-39-3
M. Wt: 186.258
InChI Key: BPSZLAVOPHYUMV-VIFPVBQESA-N
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Description

(2R)-2-Quinolin-7-ylpropan-1-amine: is a chiral amine compound featuring a quinoline ring attached to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with quinoline derivatives and appropriate amine precursors.

    Reaction Conditions: Common methods involve reductive amination or nucleophilic substitution reactions. For example, the reaction of quinoline-7-carbaldehyde with ®-2-aminopropane under reductive amination conditions can yield (2R)-2-Quinolin-7-ylpropan-1-amine.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reducing agents like sodium borohydride (NaBH4) are often used.

Industrial Production Methods:

    Batch Processes: Industrial synthesis may involve batch processes where the reaction is carried out in large reactors with controlled temperature and pressure.

    Continuous Flow Processes: More advanced methods may use continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with Pd/C, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Quinoline derivatives with oxidized functional groups.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Alkylated or acylated amine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in asymmetric catalysis to produce chiral products.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Industry:

    Material Science: Used in the development of novel materials with specific electronic properties.

Mechanism of Action

Molecular Targets and Pathways:

    Binding Sites: The compound may interact with specific receptors or enzymes, altering their activity.

    Pathways: It can modulate signaling pathways by binding to molecular targets, leading to changes in cellular functions.

Comparison with Similar Compounds

    (2S)-2-Quinolin-7-ylpropan-1-amine: The enantiomer of (2R)-2-Quinolin-7-ylpropan-1-amine, with different stereochemistry.

    Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.

Uniqueness:

    Chirality: The (2R) configuration provides unique interactions with chiral environments, making it valuable in asymmetric synthesis and drug design.

    Functional Groups: The combination of the quinoline ring and the amine group offers versatile reactivity and binding properties.

Properties

IUPAC Name

(2R)-2-quinolin-7-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(8-13)11-5-4-10-3-2-6-14-12(10)7-11/h2-7,9H,8,13H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSZLAVOPHYUMV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(C=CC=N2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC2=C(C=CC=N2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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